Cas no 1261834-18-7 (5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine structure
1261834-18-7 structure
商品名:5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
CAS番号:1261834-18-7
MF:C13H7F6NO
メガワット:307.191204309464
CID:4987000

5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
    • インチ: 1S/C13H7F6NO/c14-12(15,16)11-6-5-8(7-20-11)9-3-1-2-4-10(9)21-13(17,18)19/h1-7H
    • InChIKey: NXSDWKBOHAEBOZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=C(C=N1)C1C=CC=CC=1OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 4.6

5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003481-500mg
5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261834-18-7 97%
500mg
823.15 USD 2021-07-04
Alichem
A013003481-1g
5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261834-18-7 97%
1g
1,475.10 USD 2021-07-04
Alichem
A013003481-250mg
5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261834-18-7 97%
250mg
494.40 USD 2021-07-04

5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine 関連文献

5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridineに関する追加情報

Comprehensive Analysis of 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261834-18-7)

The compound 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261834-18-7) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both trifluoromethoxy and trifluoromethyl groups, contributes to its remarkable physicochemical properties. This article delves into the compound's characteristics, applications, and relevance in modern scientific advancements, addressing common queries such as "What is the role of trifluoromethyl groups in drug design?" and "How does 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine interact with biological targets?".

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine exemplifies this trend, as its trifluoromethylpyridine moiety is frequently explored in the development of novel therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors, a hot topic in oncology research. The compound's ability to modulate protein-protein interactions aligns with current efforts to target "undruggable" pathways, a frequently searched term in AI-driven drug discovery platforms.

The synthesis of CAS 1261834-18-7 involves sophisticated cross-coupling reactions, a subject of numerous patents and publications. Its heterocyclic core demonstrates exceptional stability under physiological conditions, making it valuable for prolonged-release formulations – a key focus area in pharmaceutical formulation queries. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing quality concerns frequently raised in pharmaceutical compound sourcing discussions.

Beyond pharmaceuticals, this compound shows promise in material science applications, particularly in organic electronics. Its electron-withdrawing properties (a trending search term in semiconductor research) make it suitable for n-type organic semiconductors. Recent studies highlight its potential in OLED technology, where fluorinated compounds significantly improve device efficiency and lifespan – topics dominating materials science forums and search engine queries.

Environmental considerations of 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine have been thoroughly investigated, responding to growing public interest in "green chemistry" and "sustainable fluorochemicals". Advanced biodegradation studies confirm its moderate environmental persistence, while computational toxicology models predict low ecotoxicity – addressing frequently asked questions about fluorinated compound safety profiles in regulatory submissions.

The commercial availability of CAS 1261834-18-7 through specialty chemical suppliers has expanded its accessibility for research purposes. Current market analyses (a popular search category) indicate growing demand from contract research organizations and academic laboratories focusing on structure-activity relationship studies. Its well-documented crystallographic data (available in major chemical databases) facilitates computational modeling studies – a rapidly growing field evidenced by increased searches for "molecular docking with fluorinated ligands".

Future research directions for this compound likely involve structure optimization for specific therapeutic indications, particularly in CNS disorders where fluorinated compounds show superior blood-brain barrier penetration. The compound's logP value (frequently queried in ADME prediction tools) suggests favorable pharmacokinetic properties, making it a valuable reference standard in drug discovery pipelines. As the scientific community continues to explore fluorine-specific interactions in biological systems, 5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine remains at the forefront of this important research frontier.

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